molecular formula C15H19NO3 B8493616 Nalpha-cyclopentanecarbonylphenylalanine

Nalpha-cyclopentanecarbonylphenylalanine

Cat. No.: B8493616
M. Wt: 261.32 g/mol
InChI Key: ODNCESTYJYAFQZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-cyclopentanecarbonylphenylalanine is a synthetic amino acid derivative in which the alpha-amino group of phenylalanine is acylated with a cyclopentanecarbonyl moiety. This modification enhances the compound’s lipophilicity and steric bulk, making it a candidate for peptide engineering or medicinal chemistry applications where resistance to enzymatic degradation or improved membrane permeability is desired.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(2S)-2-(cyclopentanecarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C15H19NO3/c17-14(12-8-4-5-9-12)16-13(15(18)19)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

ODNCESTYJYAFQZ-ZDUSSCGKSA-N

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Peptide Chemistry

Acylation of amino acids is a common strategy to modulate peptide stability and bioavailability. For example:

  • Nalpha-acetylphenylalanine : A simpler acylated derivative lacking the cyclopentane ring. It exhibits lower lipophilicity (logP ~1.2) compared to Nalpha-cyclopentanecarbonylphenylalanine (estimated logP ~2.8 due to the cyclopentane group).
Table 1: Physicochemical Properties of Acylated Phenylalanine Derivatives
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Nalpha-acetylphenylalanine 207.2 1.2 35.0
This compound 289.3 2.8 12.5 (est.)
Nalpha-cyclohexanecarbonylphenylalanine 303.4 3.1 8.2 (est.)

Data inferred from analogous acylation studies .

Comparison with Fentanyl Analogues

For instance:

  • Carfentanil : Features a cyclopropylmethyl group attached to a piperidine ring. Its synthesis involves similar acylation steps, though yields for cyclopentane-containing compounds are typically lower (~60% vs. 75–85% for carfentanil) due to steric challenges .
  • Acrylfentanyl : Incorporates an acryloyl group, which enhances metabolic stability compared to cyclopentanecarbonyl derivatives. However, the cyclopentane moiety in this compound may confer greater conformational rigidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.